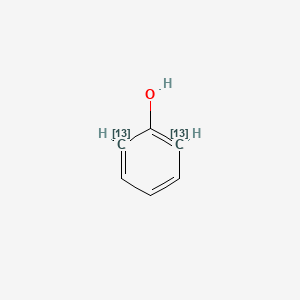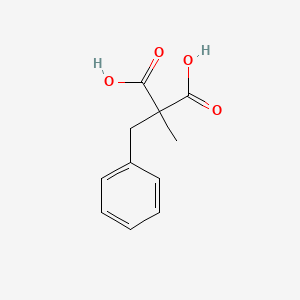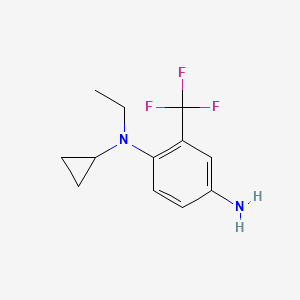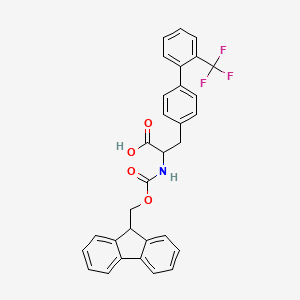
(2,6-13C2)cyclohexatrienol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-13C2)cyclohexatrienol is a compound with a unique structure, characterized by the presence of two carbon-13 isotopes at the 2 and 6 positions of the cyclohexatrienol ring. This isotopic labeling makes it particularly useful in various scientific research applications, including studies involving nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-13C2)cyclohexatrienol typically involves the incorporation of carbon-13 isotopes into the cyclohexatrienol structure. One common method is the catalytic hydrogenation of benzene-13C2, followed by oxidation to form the desired compound. The reaction conditions often include the use of palladium or platinum catalysts under hydrogen gas at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of isotopically labeled starting materials, such as benzene-13C2, is crucial for maintaining the isotopic purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-13C2)cyclohexatrienol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexadienone derivatives.
Reduction: Reduction reactions can convert it back to benzene-13C2.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the cyclohexatrienol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Cyclohexadienone derivatives.
Reduction: Benzene-13C2.
Substitution: Various substituted cyclohexatrienol derivatives, depending on the reagents used.
Applications De Recherche Scientifique
(2,6-13C2)cyclohexatrienol has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of aromaticity and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation of carbon atoms into biological molecules.
Medicine: Utilized in the development of isotopically labeled drugs for pharmacokinetic studies.
Industry: Applied in the synthesis of advanced materials and as a precursor in the production of isotopically labeled polymers.
Mécanisme D'action
The mechanism of action of (2,6-13C2)cyclohexatrienol involves its interaction with various molecular targets and pathways. In NMR spectroscopy, the carbon-13 isotopes provide distinct signals that can be used to elucidate the structure and dynamics of complex molecules. The compound’s unique isotopic labeling allows for precise tracking of carbon atoms in chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexatrienol: The non-labeled version of the compound, lacking the carbon-13 isotopes.
Benzene-13C2: A simpler aromatic compound with carbon-13 isotopes at the 2 and 6 positions.
Phenol-13C2: Another isotopically labeled aromatic compound with a hydroxyl group.
Uniqueness
(2,6-13C2)cyclohexatrienol is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Its ability to undergo various chemical reactions while maintaining isotopic purity makes it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C6H6O |
|---|---|
Poids moléculaire |
96.10 g/mol |
Nom IUPAC |
(2,6-13C2)cyclohexatrienol |
InChI |
InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i4+1,5+1 |
Clé InChI |
ISWSIDIOOBJBQZ-MQIHXRCWSA-N |
SMILES isomérique |
C1=C[13CH]=C([13CH]=C1)O |
SMILES canonique |
C1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium;3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylpentanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12084055.png)
![6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine](/img/structure/B12084056.png)
![2-[[1-Carboxy-5-[[4-[2-[[3-carboxy-1-[[3-carboxy-1-[(1-carboxy-2-sulfanylethyl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12084067.png)
![1-[(2R,3R,4R,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione](/img/structure/B12084070.png)









![Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]-](/img/structure/B12084123.png)
